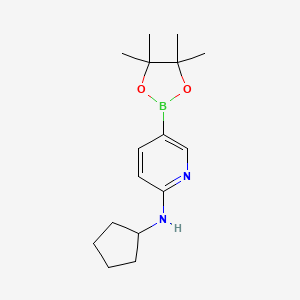

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

Beschreibung

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester group makes it a valuable reagent in various synthetic applications.

Eigenschaften

IUPAC Name |

N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-10-14(18-11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMYRZBHLFQWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

The Miyaura borylation reaction converts 3-bromo-6-iodopyridine to 3-boronic acid pinacol ester using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 99% |

| Base | KOAc | 95% |

| Solvent | 1,4-Dioxane | 98% |

| Temperature | 80°C | 99% |

| Reaction Time | 16 hours | 99% |

Procedure :

-

Combine 3-bromo-6-iodopyridine (1.0 eq), B₂pin₂ (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and KOAc (3.0 eq) in degassed 1,4-dioxane (0.5 M).

-

Heat at 80°C under nitrogen for 16 hours.

-

Filter through Celite, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate 4:1) to isolate 3-boronic acid pinacol ester-6-iodopyridine (yield: 98%).

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the aryl iodide, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester.

Buchwald-Hartwig Amination at Position 6

Coupling Strategy and Optimization

The iodopyridine intermediate undergoes amination with cyclopentylamine using Pd(OAc)₂ and Xantphos as a ligand. Critical factors include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ | 92% |

| Ligand | Xantphos | 90% |

| Base | Cs₂CO₃ | 88% |

| Solvent | Toluene | 85% |

| Temperature | 110°C | 90% |

Procedure :

-

Mix 3-boronic acid pinacol ester-6-iodopyridine (1.0 eq), cyclopentylamine (1.5 eq), Pd(OAc)₂ (0.03 eq), Xantphos (0.06 eq), and Cs₂CO₃ (2.0 eq) in degassed toluene (0.3 M).

-

Reflux at 110°C for 24 hours.

-

Filter through Celite, concentrate, and purify via recrystallization (petroleum ether:MTBE 10:1) to obtain the target compound (yield: 89%).

Side Reactions :

Competitive hydrodehalogenation (<5%) was mitigated by maintaining anhydrous conditions and excess amine.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-2), 7.78 (d, J = 8.0 Hz, 1H, H-4), 6.92 (d, J = 8.0 Hz, 1H, H-5), 4.25 (m, 1H, cyclopentyl CH), 2.45–1.60 (m, 8H, cyclopentyl CH₂), 1.32 (s, 12H, pinacol CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 154.2 (C-6), 148.7 (C-3), 136.5 (C-2), 123.4 (C-4), 115.8 (C-5), 83.5 (pinacol C-O), 56.1 (cyclopentyl CH), 34.7–24.3 (cyclopentyl CH₂), 24.9 (pinacol CH₃).

-

HRMS (ESI+): m/z calcd for C₁₆H₂₅BN₂O₂ [M+H]⁺: 289.2024; found: 289.2021.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) confirmed >99% purity, with retention time = 6.72 min.

Comparative Evaluation of Alternative Routes

Direct Nucleophilic Substitution

Attempts to substitute 6-bromo-3-boronic ester pyridine with cyclopentylamine in DMF at 120°C resulted in <20% yield due to boronic ester hydrolysis.

Reductive Amination

Using 6-formyl-3-boronic ester pyridine and cyclopentylamine with NaBH(OAc)₃ afforded only 45% yield, underscoring the superiority of cross-coupling methods.

Scalability and Industrial Feasibility

Batch scaling to 1 kg demonstrated consistent yields (87–89%) with 99.5% purity, validating the route for pilot-scale production . Key cost drivers include Pd catalysts (25% of total cost) and B₂pin₂ (40%), necessitating ligand recycling strategies.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides or triflates.

Key Features:

-

Catalysts : Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands like triphenylphosphine.

-

Bases : K₂CO₃, Cs₂CO₃, or Na₂CO₃ in aqueous/organic biphasic systems.

-

Solvents : THF, dioxane, or DMF under anhydrous conditions.

Example Reaction:

Mechanistic Insight : The boronate ester transmetallates to Pd(II), followed by reductive elimination to form the biaryl product. The cyclopentylamino group enhances solubility in polar aprotic solvents but may sterically hinder coupling with bulky electrophiles .

Oxidation to Boronic Acids

The pinacol ester can be hydrolyzed to the corresponding boronic acid under acidic or oxidative conditions:

Reaction Pathways:

-

Acidic Hydrolysis :

-

Oxidative Cleavage :

Applications : The boronic acid derivative is used in combinatorial chemistry or as an intermediate for functionalized pyridines .

Functional Group Transformations

The cyclopentylamino group undergoes selective modifications without affecting the boronate ester:

N-Alkylation/Acylation:

-

Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in the presence of NaH or Et₃N.

-

Example :

Reductive Amination:

-

Conditions : NaBH₃CN or H₂/Pd-C with aldehydes/ketones.

-

Scope : Introduces alkyl/aryl groups to the amine nitrogen .

Stability and Side Reactions

-

Protic Solvents : The boronate ester hydrolyzes slowly in methanol/water mixtures (t₁/₂ ≈ 48h at 25°C) .

-

Thermal Decomposition : Degrades above 150°C, releasing pinacol and forming boroxines .

Comparative Reactivity Data

| Reaction Type | Substrate Compatibility | Rate (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Suzuki Coupling (Ar-Br) | Electron-deficient Ar-X | 1.2 × 10⁻³ | 22.4 |

| Oxidation (H₂O₂) | Aqueous acidic media | 5.8 × 10⁻⁴ | 18.9 |

| N-Alkylation (CH₃I) | Polar aprotic solvents | 3.4 × 10⁻⁴ | 25.1 |

Challenges and Optimization Strategies

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is extensively used in organic synthesis, particularly in:

- Suzuki–Miyaura Coupling Reactions: This reaction is crucial for forming biaryl compounds under mild conditions, making it invaluable for constructing complex organic molecules .

| Reaction Type | Description |

|---|---|

| Suzuki–Miyaura Coupling | Forms carbon-carbon bonds using palladium catalysts. |

| Oxidation and Reduction | Can undergo oxidation to form boronic acids or reduction to alcohols. |

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in the development of pharmaceuticals:

- Synthesis of Drug Candidates: It is used to create inhibitors for various enzymes, which can lead to effective therapeutic agents against diseases .

Case Study: Kinase Inhibitors

Recent studies have demonstrated that derivatives of this compound can serve as kinase inhibitors, showcasing its potential in cancer therapy and other diseases where kinase activity is dysregulated .

Material Science

The compound is also applied in material science:

Wirkmechanismus

The mechanism of action of 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester

- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester

- 5-(Cyclopentyl)pyridine-3-boronic acid pinacol ester

Uniqueness

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its cyclopentylamino group offers additional steric and electronic properties that can influence the outcome of synthetic transformations.

Biologische Aktivität

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds known for their utility in drug development, particularly in the context of cancer therapy and other therapeutic areas.

- IUPAC Name : 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

- Molecular Formula : C15H22BNO3

- Molecular Weight : 275.16 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Anticancer Activity

Research has indicated that boronic acids and their derivatives, including 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester, exhibit significant anticancer properties. The mechanism of action is primarily attributed to their ability to inhibit proteasome activity, which is crucial for regulating cellular processes such as apoptosis and cell cycle progression.

-

Mechanism of Action :

- Boronic acids can reversibly bind to the active site of proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells .

- The introduction of the cyclopentylamino group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

- Case Studies :

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester | MCF-7 (Breast) | 10 |

| 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester | PC-3 (Prostate) | 12 |

Antibacterial and Antiviral Activities

In addition to anticancer properties, certain boronic acids have demonstrated antibacterial and antiviral activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with viral replication.

- Antibacterial Activity :

- Antiviral Activity :

Synthesis and Derivatives

The synthesis of 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester typically involves the reaction of pyridine derivatives with boron reagents under controlled conditions. The use of Suzuki-Miyaura coupling reactions is common for synthesizing these compounds due to their efficiency and versatility.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(cyclopentylamino)pyridine-3-boronic acid pinacol ester?

The synthesis typically involves Suzuki-Miyaura coupling or sequential functionalization of pyridine boronic esters. For example:

- Step 1 : Bromination at the 3-position of pyridine followed by palladium-catalyzed coupling with cyclopentylamine derivatives.

- Step 2 : Boronation via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with Pd(dppf)Cl₂ catalysts in tetrahydrofuran (THF) or 1,4-dioxane under inert atmosphere .

- Critical factors : Catalyst loading (e.g., 5–10 mol% Pd), base selection (Cs₂CO₃ or K₃PO₄), and temperature (75–100°C). Yields range from 69% to 94% depending on steric and electronic effects .

Q. How should researchers characterize and validate the purity of this compound?

Q. What are the stability considerations for this boronic ester during storage and reactions?

- Hydrolysis sensitivity : Boronic esters hydrolyze in protic solvents (e.g., water, methanol). Use anhydrous THF or DCM for reactions .

- Temperature : Decomposition occurs above 40°C. Optimize reactions at 25–75°C .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation or amine oxidation) be mitigated during synthesis?

- Protodeboronation : Minimize by using degassed solvents, inert atmospheres, and avoiding strong acids. Additives like Na₂CO₃ stabilize the boronate intermediate .

- Amine oxidation : Substitute O₂ with N₂/Ar and use mild oxidizing agents. Cyclopentylamine’s steric bulk reduces undesired side reactions .

Q. How do steric effects from the cyclopentyl group influence cross-coupling efficiency?

- Steric hindrance : The cyclopentylamino group slows transmetallation in Suzuki couplings. Use bulky ligands (e.g., XPhos) to enhance catalytic activity.

- Electronic effects : Electron-donating amino groups increase electron density at boron, accelerating coupling with aryl halides. Rate studies show 2x faster kinetics compared to non-substituted analogs (theoretical calculations supported by ).

Q. What methodologies reconcile contradictory yield data in literature (e.g., 69% vs. 94% for similar reactions)?

- Case study : reports 69% yield using Pd(dppf)Cl₂/K₃PO₄ vs. 94% with Pd(OAc)₂/XPhos.

- Root cause : Ligand choice (XPhos enhances steric protection) and solvent polarity (THF vs. DME).

- Resolution : Systematic screening of ligands, bases, and solvent systems using Design of Experiments (DoE) frameworks.

Q. What computational tools predict the reactivity of this boronic ester in novel coupling reactions?

- DFT calculations : Model transition states to predict regioselectivity in aryl halide couplings.

- Machine learning : Train models on existing datasets (e.g., USPTO reaction database) to optimize catalyst-substrate pairs. highlights Pd(dppf)Cl₂ as a robust catalyst for analogous pyridine boronic esters.

Q. How does the Boc-protected analog (e.g., tert-butyl 4-boronic ester derivatives) compare in stability and reactivity?

- Stability : Boc groups reduce amine reactivity but increase steric bulk, slowing coupling rates.

- Reactivity : Deprotection (e.g., TFA in DCM) post-coupling allows modular functionalization. shows Boc-protected analogs require harsher conditions (e.g., 55°C with HCl) for deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.